2,2,2-Trifluoro-1-(4-fluoro-2-(isopentyloxy)phenyl)ethanone
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Overview
Description
4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-fluoroacetophenone with iso-pentyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, leading to significant biological effects. The compound may modulate various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4’-Fluoroacetophenone: Lacks the iso-pentoxy and trifluoromethyl groups.
2,2,2-Trifluoroacetophenone: Lacks the fluoro and iso-pentoxy groups.
4’-Iso-pentoxyacetophenone: Lacks the fluoro and trifluoromethyl groups.
Uniqueness
4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone is unique due to the combination of fluoro, iso-pentoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-fluoro-2-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-7-9(14)3-4-10(11)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHOMHZOOVQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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